Enhanced Lipophilicity (XLogP3) of 2',4'-Dichloro-6'-fluorophenacyl bromide vs. 2-Chloro-6-fluorophenacyl Bromide
2',4'-Dichloro-6'-fluorophenacyl bromide exhibits a higher calculated lipophilicity (XLogP3 = 3.8) compared to the mono-chloro analog 2-chloro-6-fluorophenacyl bromide (XLogP3 = 3.1) [1][2]. This 0.7 log unit increase indicates a roughly 5-fold greater partition into lipid phases, which can influence membrane permeability and protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Chloro-6-fluorophenacyl bromide: 3.1 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed value by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may lead to improved cell membrane permeability for intracellular target engagement, making it a more suitable choice for cellular assays and lead optimization programs.
- [1] PubChem. (2025). 2',4'-Dichloro-6'-fluorophenacyl bromide. National Center for Biotechnology Information. CID 121591707. View Source
- [2] PubChem. (2025). 2-Chloro-6-fluorophenacyl bromide. National Center for Biotechnology Information. CID 2783188. View Source
